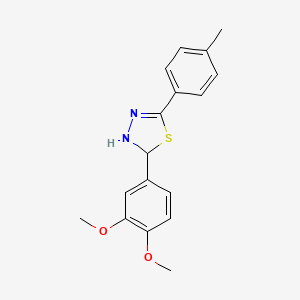amine oxalate](/img/structure/B5209236.png)
[2-(2-chloro-4-methylphenoxy)ethyl](2-methoxyethyl)amine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(2-chloro-4-methylphenoxy)ethyl](2-methoxyethyl)amine oxalate, also known as cloperastine, is a chemical compound that has been extensively studied for its therapeutic potential. Cloperastine belongs to the class of antitussive agents, which are drugs used to suppress coughing.
Scientific Research Applications
Cloperastine has been investigated for its potential therapeutic applications in various respiratory disorders, such as asthma, bronchitis, and chronic obstructive pulmonary disease (COPD). Additionally, [2-(2-chloro-4-methylphenoxy)ethyl](2-methoxyethyl)amine oxalate has been studied for its antitussive effects, which make it a potential treatment for coughing associated with these respiratory disorders.
Mechanism of Action
The exact mechanism of action of [2-(2-chloro-4-methylphenoxy)ethyl](2-methoxyethyl)amine oxalate is not fully understood. However, it is believed to act as a selective antagonist of the histamine H1 receptor, which is involved in the regulation of coughing. By blocking the histamine H1 receptor, this compound is thought to suppress coughing.
Biochemical and Physiological Effects:
Cloperastine has been shown to have antitussive effects in animal models of coughing. Additionally, this compound has been found to have bronchodilatory effects, which could make it a potential treatment for respiratory disorders. Cloperastine has also been shown to have anti-inflammatory effects, which could be beneficial in the treatment of inflammatory respiratory disorders.
Advantages and Limitations for Lab Experiments
Cloperastine has several advantages for lab experiments, including its well-established synthesis method and its ability to target the histamine H1 receptor. However, one limitation of [2-(2-chloro-4-methylphenoxy)ethyl](2-methoxyethyl)amine oxalate research is the lack of understanding of its exact mechanism of action.
Future Directions
There are several future directions for [2-(2-chloro-4-methylphenoxy)ethyl](2-methoxyethyl)amine oxalate research. One area of interest is the development of more selective and potent histamine H1 receptor antagonists. Additionally, the potential use of this compound in the treatment of inflammatory respiratory disorders warrants further investigation. Finally, the development of novel drug delivery systems for this compound could improve its efficacy and reduce side effects.
Conclusion:
Cloperastine is a promising compound with potential therapeutic applications in respiratory disorders. Its well-established synthesis method, antitussive effects, and ability to target the histamine H1 receptor make it a valuable tool for scientific research. Further investigation into its mechanism of action and potential therapeutic applications could lead to the development of novel treatments for respiratory disorders.
Synthesis Methods
Cloperastine can be synthesized through a multi-step process starting from 2-chloro-4-methylphenol. The first step involves the reaction of 2-chloro-4-methylphenol with ethylene oxide to form 2-(2-chloro-4-methylphenoxy)ethanol. The second step involves the reaction of 2-(2-chloro-4-methylphenoxy)ethanol with 2-methoxyethylamine to form [2-(2-chloro-4-methylphenoxy)ethyl](2-methoxyethyl)amine. Finally, [2-(2-chloro-4-methylphenoxy)ethyl](2-methoxyethyl)amine is reacted with oxalic acid to form [2-(2-chloro-4-methylphenoxy)ethyl](2-methoxyethyl)amine oxalate oxalate.
properties
IUPAC Name |
N-[2-(2-chloro-4-methylphenoxy)ethyl]-2-methoxyethanamine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO2.C2H2O4/c1-10-3-4-12(11(13)9-10)16-8-6-14-5-7-15-2;3-1(4)2(5)6/h3-4,9,14H,5-8H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZRLJMYFZKHQJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCNCCOC)Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[6-(4-bromophenoxy)hexyl]morpholine](/img/structure/B5209161.png)
![1-{[5-(3-chlorophenyl)-2-furyl]methyl}-3-piperidinol](/img/structure/B5209163.png)

![4-[2-(ethylthio)-1,3-benzothiazol-6-yl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5209173.png)
![N-{4-[(3-oxo-3-phenyl-1-propen-1-yl)amino]phenyl}acetamide](/img/structure/B5209175.png)
![ethyl [(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)amino](oxo)acetate](/img/structure/B5209178.png)
![2-(1-{[2-(4-methoxybenzyl)-1,3-benzoxazol-6-yl]carbonyl}-2-piperidinyl)ethanol](/img/structure/B5209182.png)
![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-5-(phenoxymethyl)-3-isoxazolecarboxamide](/img/structure/B5209183.png)
![N,N-diethyl-2-oxo-2-[1-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-1H-indol-3-yl]acetamide](/img/structure/B5209186.png)
![2-(4-chloro-2-methylphenoxy)-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B5209190.png)
![isopropyl 4-[4-(2-amino-2-oxoethoxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5209191.png)
![10-(2-methylbenzyl)-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole hydrochloride](/img/structure/B5209202.png)
![methyl N-[5-(2-fluorophenyl)-1,2,4-triazin-3-yl]-L-isoleucinate](/img/structure/B5209208.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide](/img/structure/B5209235.png)